N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6O/c15-10-2-1-9(11(16)5-10)6-18-14(23)12-3-4-13(21-20-12)22-8-17-7-19-22/h1-5,7-8H,6H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJWOXHLZHLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl group and the pyridazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyridazine moieties participate in nucleophilic substitutions:
Triazole Reactivity
-
Example : Reaction with alkyl halides (e.g., methyl iodide):
The N1-triazole nitrogen acts as a nucleophile, forming quaternary salts.
Pyridazine Reactivity
-
Chlorination : Treatment with PCl₅ introduces chlorine at the 4-position of pyridazine, enhancing electrophilicity .
-
Amination : Reaction with ammonia/amines at 120°C replaces the 3-carboxamide group with amine substituents .
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux | Pyridazine-3-carboxylic acid | Intermediate for further derivatization |
| NaOH (aq), 80°C | Sodium carboxylate salt | Improves water solubility |
Kinetic Data :
-
Degradation accelerates in alkaline media due to hydroxide ion attack on the amide carbonyl.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
Buchwald-Hartwig Amination :
-
Introduces aryl/alkyl amines at the pyridazine C3 position using XPhos-Pd-G2 catalyst.
Cycloaddition and Ring-Opening Reactions
The triazole ring engages in [3+2] cycloadditions with acetylene derivatives:
Thermal Stability :
-
Decomposes above 250°C via retro-Diels-Alder pathway, releasing N₂ and forming pyridazine fragments.
Biological Interactions (Chemical Basis)
While focusing on chemical (not pharmacological) reactivity, its interactions with biological targets involve:
-
Hydrogen bonding : Carboxamide carbonyl interacts with protein residues (e.g., kinase ATP-binding pockets) .
-
Halogen bonding : 2,4-Dichlorobenzyl Cl atoms engage with electron-rich regions in enzymes .
Comparative Reactivity Table
| Reaction Type | Reactivity (vs. analogues) | Key Influence Factor |
|---|---|---|
| Nucleophilic substitution | Higher (due to Cl EWGs) | Electron-withdrawing dichlorobenzyl |
| Hydrolysis | Moderate | Steric shielding by triazole |
| Cross-coupling | Enhanced | Electron-deficient pyridazine core |
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. Research indicates that derivatives with the 2,4-dichlorobenzyl group exhibit potent activity against pathogens such as Staphylococcus aureus and Salmonella typhi. For instance, one study reported a minimum inhibitory concentration (MIC) of 4 µg/mL against B. typhi, which is significantly higher than that of standard antibiotics like Chloromycin .
Table 1: Antimicrobial Activity of N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 4 | Higher than Chloromycin |
| Salmonella typhi | 4 | Higher than Chloromycin |
| Pseudomonas aeruginosa | 16 | Comparable to other agents |
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity . The triazole moiety is known for its efficacy against fungal infections, particularly in the treatment of conditions caused by Candida species. Compounds with similar structures have been documented to inhibit ergosterol synthesis in fungi, thus providing a mechanism for their antifungal action .
Cancer Therapeutics
Emerging studies suggest that this compound may also have potential applications in cancer treatment . The triazole ring system has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro .
Case Study: Anticancer Activity
In a notable study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition .
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets. The triazole group, in particular, is known to interact with enzymes and receptors, disrupting their normal function and leading to desired biological outcomes. The exact molecular pathways involved would depend on the specific application and target organism.
Comparison with Similar Compounds
Key Differences :
- Core Structure: The target compound’s pyridazine core contrasts with the quinazolinone backbone of quinconazole/fluquinconazole.
- Substituent Position: The triazole is at the 6-position on pyridazine in the target compound versus the 2-position on quinazolinone in agrochemical analogs.
Pharmacological Analogues with Neuroprotective Activity
describes chlorophenyl-triazolyl propanamides (e.g., N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide ) evaluated for neuroprotection in SH-SY5Y neuronal cells. These compounds demonstrated cytoprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity, with activity influenced by substituent positions (e.g., 4-chlorophenyl vs. 2-chlorophenyl) .
Comparison with Target Compound :
- Backbone : The target compound uses a pyridazine-carboxamide scaffold, whereas pharmacological analogs employ a propanamide linker.
- Substituents: Both share triazole and chlorinated aromatic groups, but the target’s 2,4-dichlorobenzyl group may enhance lipophilicity or receptor affinity compared to monochlorophenyl groups.
- Activity : Neuroprotective effects in suggest the triazole-chlorophenyl combination could be leveraged in the target compound for similar applications, though empirical data are lacking.
Antifungal Agents: Itraconazole as a Reference
Itraconazole , a triazole antifungal cited in , shares the 1,2,4-triazole moiety and dichlorophenyl group but incorporates a dioxolane ring system. USP standards specify its storage in light-resistant containers at controlled room temperature .
Divergences :
- Complexity : Itraconazole’s polycyclic structure contrasts with the simpler pyridazine-carboxamide framework of the target compound.
- Function : The target’s lack of a dioxolane ring may reduce antifungal activity but improve synthetic accessibility.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Triazole Role : The 1,2,4-triazole group is critical across analogs for hydrogen bonding and target engagement, whether in antifungal activity (itraconazole ), pesticidal action (quinconazole ), or neuroprotection (propanamides ).
- Chlorophenyl Effects : Dichlorophenyl substitution enhances bioactivity and stability, as seen in agrochemicals and pharmaceuticals. The target compound’s 2,4-dichlorobenzyl group may optimize these properties further.
Biological Activity
N-(2,4-Dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
As demonstrated in the above table, the compound exhibited significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with cancer proliferation. For example, it has been reported that derivatives containing the triazole and pyridazine structures inhibit c-Met kinase activity effectively . The IC50 values for c-Met inhibition were found to be comparable to established inhibitors like Foretinib.
Inhibition of Monoamine Oxidase
Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Compounds with similar structures have been evaluated for their MAO inhibitory activity:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | 1.57 | 4.19 | 120.8 |
| T6 | 0.014 | 0.0071 | - |
The selectivity indices indicate that these compounds could be potential candidates for treating diseases like Alzheimer's due to their preferential inhibition of MAO-B over MAO-A .
Cytotoxicity Studies
Cytotoxicity assays conducted on healthy fibroblast cell lines (L929) revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal toxicity even at elevated doses:
| Compound | Concentration (µM) | Cytotoxic Effect |
|---|---|---|
| T3 | 50 | Complete cell death |
| T3 | 100 | Complete cell death |
| T6 | All tested concentrations | No significant effect |
These results highlight the potential for selective targeting of cancer cells while minimizing harm to healthy cells .
Q & A
Q. What are the key steps and challenges in synthesizing N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?
The synthesis typically involves sequential coupling reactions, starting with the formation of the pyridazine core followed by triazole substitution and carboxamide functionalization. Critical steps include:
- Triazole introduction : Requires regioselective alkylation under controlled temperatures (60–80°C) using solvents like DMF or ethanol to avoid side reactions .
- Chlorobenzyl coupling : A Buchwald-Hartwig amination or nucleophilic aromatic substitution is employed, often requiring Pd-based catalysts and inert conditions .
- Purification : Column chromatography (silica gel, eluent: DCM/methanol) or recrystallization (ethanol/water) is essential to isolate the product with >95% purity .
Challenges include low yields in triazole alkylation (30–40%) and managing hygroscopic intermediates.
Q. How is the structural integrity of this compound validated during synthesis?
Validation relies on spectroscopic and chromatographic methods:
- NMR : - and -NMR confirm regiochemistry (e.g., triazole substitution at position 6) and absence of tautomeric forms .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+: 405.05, observed: 405.04) .
- HPLC : Purity >98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary physicochemical properties influencing its solubility and bioavailability?
Key properties include:
- LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity .
- Hydrogen bonding : The carboxamide and triazole groups enable hydrogen bonding, enhancing solubility in polar aprotic solvents (e.g., DMSO) but limiting aqueous solubility (<0.1 mg/mL) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting solid-state stability under standard storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
Yield optimization involves:
- Solvent screening : Replacing DMF with acetonitrile in triazole alkylation improves yields by 15% due to reduced side-product formation .
- Catalyst selection : Using Pd(OAc)/Xantphos instead of PdCl in coupling reactions increases efficiency (turnover number >1,000) .
- Microwave-assisted synthesis : Shortens reaction times (from 24h to 2h) for pyridazine core formation, enhancing throughput .
Statistical tools like Design of Experiments (DoE) are recommended to balance variables (temperature, solvent ratio) .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Comparative structure-activity relationship (SAR) studies reveal:
- Dichlorobenzyl vs. trifluoromethoxy : The dichlorobenzyl group enhances antifungal activity (MIC: 0.5 µg/mL vs. 2 µg/mL for Candida albicans) but reduces solubility .
- Triazole position : Moving the triazole from position 6 to 5 abolishes kinase inhibition (IC shifts from 50 nM to >10 µM) .
- Pyridazine vs. pyridine : Pyridazine derivatives show 10-fold higher binding affinity to fungal CYP51 enzymes due to improved π-π stacking .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antifungal assays to minimize inter-lab variability .
- Impurity profiling : LC-MS analysis to rule out bioactive contaminants (e.g., residual Pd catalysts affecting cell viability assays) .
- Dose-response validation : Replicate IC measurements across multiple cell lines (e.g., HepG2 vs. HEK293) to confirm target specificity .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : AutoDock Vina predicts binding to fungal CYP51 (binding energy: −9.2 kcal/mol) with triazole coordinating the heme iron .
- MD simulations : Reveal stable interactions between the dichlorobenzyl group and hydrophobic pockets in kinase targets (RMSD <2 Å over 100 ns) .
- QSAR models : Identify electronegative substituents (e.g., -Cl) as critical for membrane permeability (logD >2.5) .
Q. How can structural ambiguities (e.g., tautomerism) be resolved experimentally?
- X-ray crystallography : Confirms the triazole exists in the 1H-form (not 2H-tautomer) in the solid state .
- VT-NMR : Variable-temperature -NMR (25–80°C) detects no tautomeric shifts in solution, ruling out dynamic isomerization .
- IR spectroscopy : Absence of N-H stretches (~3,400 cm) supports the carboxamide’s non-ionized state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
